molecular formula C9H9BrO2Zn B6294901 2-Benzyloxy-2-oxoethylzinc bromide, 0.50 M in ether CAS No. 1620567-98-7

2-Benzyloxy-2-oxoethylzinc bromide, 0.50 M in ether

Cat. No. B6294901
CAS RN: 1620567-98-7
M. Wt: 294.4 g/mol
InChI Key: RMKKKKBWVLLVTG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyloxy-2-oxoethylzinc bromide, 0.50 M in ether, is a chemical compound used in a variety of scientific research applications. It is an organometallic compound composed of zinc, bromide, and an ether-based ligand. This compound is known for its stability, solubility, and reactivity, which makes it an ideal choice for a range of laboratory experiments. In

Scientific Research Applications

2-Benzyloxy-2-oxoethylzinc bromide, 0.50 M in ether, is used in a variety of scientific research applications. It is a useful reagent for organic synthesis, particularly for the synthesis of substituted benzyl compounds. It is also used in the synthesis of pharmaceuticals and agrochemicals. In addition, the compound has been used in the synthesis of catalysts, ligands, and other organometallic compounds.

Mechanism of Action

The mechanism of action of 2-Benzyloxy-2-oxoethylzinc bromide, 0.50 M in ether, is not well understood. However, it is known that the compound is a Lewis acid and can act as a catalyst for a variety of reactions. In particular, it is believed that the compound can activate certain functional groups, such as alcohols and aldehydes, which can then undergo a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound, are not well understood. The compound is not known to be toxic, but it is known to be a strong irritant and should be handled with care. In addition, the compound is not known to be carcinogenic or mutagenic.

Advantages and Limitations for Lab Experiments

2-Benzyloxy-2-oxoethylzinc bromide, 0.50 M in ether, has several advantages and limitations for lab experiments. One of the main advantages of this compound is its stability, solubility, and reactivity, which make it ideal for a range of laboratory experiments. In addition, the compound is relatively inexpensive and easy to obtain. However, it is important to note that the compound is a strong irritant and should be handled with care. It is also important to note that the compound is not well understood, so caution should be taken when using it in experiments.

Future Directions

There are a number of potential future directions for research involving 2-Benzyloxy-2-oxoethylzinc bromide, 0.50 M in ether. One potential direction is to further investigate the biochemical and physiological effects of the compound. In addition, further research could be conducted to explore the potential applications of the compound in pharmaceuticals, agrochemicals, and other areas. Finally, further research could be conducted to explore the mechanism of action of the compound, as well as its potential uses as a catalyst or ligand.

Synthesis Methods

2-Benzyloxy-2-oxoethylzinc bromide, 0.50 M in ether, can be synthesized by combining zinc bromide and benzyloxyacetaldehyde in a solvent such as ether. This reaction is catalyzed by a base, such as sodium hydroxide, and a Lewis acid, such as zinc chloride. The resulting compound is a colorless, crystalline solid that is soluble in most organic solvents.

properties

IUPAC Name

benzyl acetate;bromozinc(1+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9O2.BrH.Zn/c1-8(10)11-7-9-5-3-2-4-6-9;;/h2-6H,1,7H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKKKKBWVLLVTG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C(=O)OCC1=CC=CC=C1.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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